N-Me-Leu-OBzl.TosOH

peptide synthesis racemization coupling methods

Traditional peptide synthesis workflows using H-Leu-OBzl.TosOH or Fmoc-N-Me-Leu-OH often fail to achieve the conformational rigidity and metabolic stability required for therapeutic leads. N-Me-Leu-OBzl.TosOH (CAS 42807-66-9) directly addresses these limitations as a pre-activated, N-methylated building block with a benzyl ester that preserves stereochemical integrity during hydrogenolysis. - Eliminates racemization risk associated with methyl ester saponification; orthogonal benzyl ester is removed cleanly by hydrogenolysis without epimerization. - Enhances lipophilicity, proteolytic resistance, and membrane permeability of the final peptide through site-specific N-methyl incorporation. - Tosylate salt form ensures reliable solubility in organic solvents and predictable coupling kinetics when used with HONSu ester activation.

Molecular Formula C21H29NO5S
Molecular Weight 407.5 g/mol
Cat. No. B15155546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Leu-OBzl.TosOH
Molecular FormulaC21H29NO5S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC
InChIInChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)
InChIKeyHQAGSSPEDLUVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-Leu-OBzl.TosOH in Peptide Synthesis


N-Me-Leu-OBzl.TosOH (CAS 42807-66-9) is the 4‑toluenesulfonate salt of N‑methyl‑L‑leucine benzyl ester [1]. It serves as a protected N‑methyl amino acid building block in liquid‑phase and solid‑phase peptide synthesis . The N‑methyl group enhances conformational constraints, proteolytic stability, and lipophilicity in peptide chains [2], while the benzyl ester provides orthogonal protection that can be removed by hydrogenolysis without racemization [3]. Its tosylate salt form improves handling and solubility in organic solvents [4].

Why N-Me-Leu-OBzl.TosOH Cannot Be Substituted


Simple substitution of H‑Leu‑OBzl.TosOH (CAS 1738‑77‑8) or Fmoc‑N‑Me‑Leu‑OH for N‑Me‑Leu‑OBzl.TosOH in a peptide synthesis workflow is not chemically equivalent. The N‑methyl group profoundly alters coupling kinetics, racemization propensity, and the conformational behavior of the resulting peptide [1]. Couplings to an N‑methylamino group are slower and require specialized activation methods to avoid side reactions such as piperazine‑dione formation [2]. Furthermore, the benzyl ester offers orthogonal deprotection that preserves stereochemical integrity under hydrogenolysis, whereas methyl esters racemize during saponification [3]. These differences are quantifiable and directly impact synthetic yield, purity, and the biological performance of the final peptide.

N-Me-Leu-OBzl.TosOH Evidence Over Analogs


Racemization-Free Peptide Bond Formation

When Z‑Ala‑MeLeu is coupled with Gly‑OBzl, the use of N‑hydroxysuccinimide (HONSu) ester yields a stereochemically pure product, whereas alternative coupling methods produce 2.8–39% racemization [1]. This direct comparison establishes HONSu activation as the method of choice for maintaining chiral integrity when using N‑methyl‑leucine residues [2].

peptide synthesis racemization coupling methods N-methyl amino acids

N-Me Dipeptide Coupling Efficiency

Synthesis of Boc‑Leu‑N‑Me‑Leu‑OBzl using DCC/HOBt at a molar ratio of 2.0:1.0:2.0 (Boc‑Leu‑OH:H‑N‑Me‑Leu‑OBzl:DCC/HOBt) achieves yields of 73.5–92.8% [1]. In contrast, the same reaction using EEDQ yields only 38.9%, and DEPBT gives 87.8% [1]. This demonstrates that the choice of coupling reagent and stoichiometry critically governs synthetic efficiency.

dipeptide synthesis coupling reagents yield optimization N-methyl amino acids

Proteolytic Stability & Conformational Control

N‑Methylation of amino acid residues, such as the N‑Me‑Leu moiety delivered by N‑Me‑Leu‑OBzl.TosOH, is extensively documented to increase proteolytic stability, membrane permeability, and alter peptide backbone conformation [1]. These properties are particularly beneficial in peptide‑based therapeutics where rapid enzymatic degradation limits in vivo half‑life [2].

peptide drug discovery proteolytic stability N-methylation peptidomimetics

Racemization-Free Benzyl Ester Deprotection

Carboxy‑deprotection of benzyl esters by hydrogenolysis proceeds without racemization, whereas saponification of methyl esters results in significant chiral erosion [1]. This orthogonal deprotection strategy is essential when synthesizing enantiomerically pure N‑methyl‑leucine‑containing peptides .

protecting groups racemization hydrogenolysis peptide synthesis

N-Me-Leu-OBzl.TosOH Application Scenarios


N-Methyl Peptide Therapeutics Synthesis

Utilize N‑Me‑Leu‑OBzl.TosOH as a building block in the solid‑phase or liquid‑phase synthesis of therapeutic peptides where increased proteolytic stability and membrane permeability are required [1]. Coupling should employ HONSu ester activation to ensure stereochemical purity [2].

Macrocyclic Peptides and Peptidomimetics

Incorporate N‑Me‑Leu residues into macrocyclic peptide scaffolds to enforce conformational constraints and improve oral bioavailability [1]. The orthogonal benzyl ester allows selective deprotection during late‑stage cyclization steps [3].

Enzyme Inhibitor Development

Use N‑Me‑Leu‑OBzl.TosOH to synthesize peptide‑based enzyme inhibitors (e.g., protease or kinase inhibitors) where enhanced stability under assay conditions is critical [4]. Optimize coupling conditions with DCC/HOBt at the established 2.0:1.0:2.0 molar ratio to maximize yield [5].

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